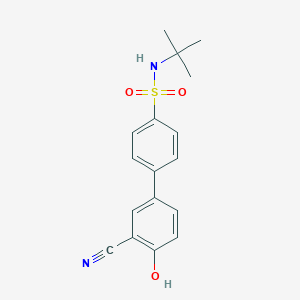
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% (4-t-BSPC) is an important organic compound used in a variety of scientific and industrial applications. It is a white crystalline solid with a melting point of 87-90°C. 4-t-BSPC is a versatile reagent used in organic synthesis, biochemistry, and analytical chemistry, and is used in a variety of laboratory experiments. This article will discuss the synthesis method of 4-t-BSPC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is widely used in a variety of scientific research applications. It is used in organic synthesis as a reagent for the synthesis of organic compounds. It is also used in analytical chemistry as a reagent for the detection and quantification of various analytes. In biochemistry, 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is used in the synthesis of peptides, proteins, and nucleic acids. It is also used in the synthesis of pharmaceuticals and other compounds.
Mécanisme D'action
The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed that the compound reacts with various functional groups, such as amines, alcohols, and carboxylic acids, to form covalent bonds. The reaction of 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% with these functional groups can result in the formation of new compounds, such as peptides, proteins, and nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% are not fully understood. However, it is known that the compound can interact with various cellular components, such as proteins, DNA, and lipids. It is believed that 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% can affect the activity of various enzymes and regulate gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has several advantages for laboratory experiments. It is a versatile reagent with a wide range of applications in organic synthesis, biochemistry, and analytical chemistry. It is also relatively inexpensive and easy to obtain. However, 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% also has some limitations. It is not always stable in solution and can be difficult to purify. Additionally, it can be toxic if not handled properly.
Orientations Futures
In the future, 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% could be used in the development of new drugs and therapies. Its ability to interact with various cellular components could be used to develop targeted treatments for various diseases. Additionally, its use in organic synthesis could be further explored to develop new compounds and materials. Finally, its use in analytical chemistry could be used to develop more efficient and accurate methods for the detection and quantification of various analytes.
Méthodes De Synthèse
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% can be synthesized from the reaction of 4-nitrophenol and t-butylsulfamoyl chloride in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert solvent, such as dichloromethane, at room temperature. The reaction is complete after the addition of aqueous sodium hydroxide. The product is then purified by recrystallization from a mixture of ethanol and water.
Propriétés
IUPAC Name |
N-tert-butyl-4-(3-cyano-4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)19-23(21,22)15-7-4-12(5-8-15)13-6-9-16(20)14(10-13)11-18/h4-10,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUYQFUJGGEJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

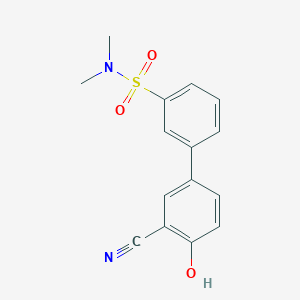
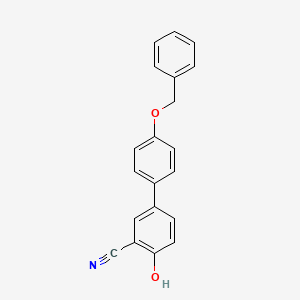
![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)
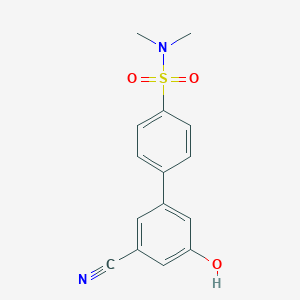
![2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377358.png)
![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)
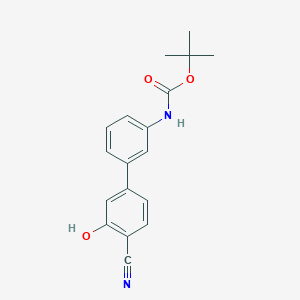
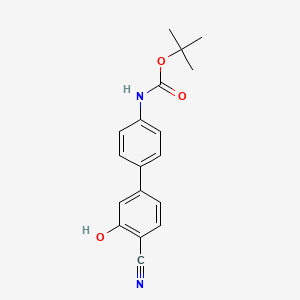
![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)
![3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377381.png)
![2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377388.png)
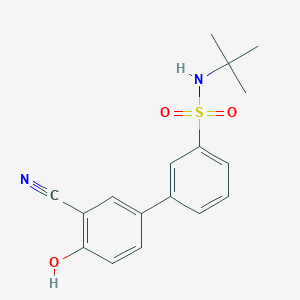
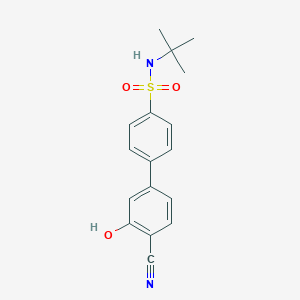
![3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377410.png)